4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile
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Overview
Description
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a complex organic compound that features a unique structure combining a chromenone moiety, a triazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile typically involves multiple steps. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. The chromenone moiety can be synthesized through a series of reactions starting from salicylaldehyde derivatives. The final step involves the coupling of the triazole and chromenone intermediates with the benzonitrile group under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone moiety can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The triazole ring can be involved in further cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for the click reaction, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation of the chromenone moiety can produce different oxidized forms .
Scientific Research Applications
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific optical or electronic properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety can participate in redox reactions, affecting cellular processes. The benzonitrile group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile: shares similarities with other triazole-containing compounds, such as 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]quinoline.
1,2,3-Triazole Derivatives: These compounds are widely studied for their biological activities and have similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of a chromenone moiety, a triazole ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H15ClN4O3 |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2 |
InChI Key |
ZIIJQDPLFHHGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N |
Origin of Product |
United States |
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